molecular formula C20H20N2O3S2 B2615492 (E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 500267-87-8

(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2615492
CAS No.: 500267-87-8
M. Wt: 400.51
InChI Key: LWPPDZGWOTUBLB-JLHYYAGUSA-N
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Description

This compound belongs to the cyanoacrylamide class, characterized by a tetrahydrobenzo[b]thiophene core modified with an isopropyl ester and an acrylamido group bearing a thiophen-2-yl substituent. Its (E)-stereochemistry at the acrylamido double bond is critical for molecular geometry and bioactivity.

Properties

IUPAC Name

propan-2-yl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-12(2)25-20(24)17-15-7-3-4-8-16(15)27-19(17)22-18(23)13(11-21)10-14-6-5-9-26-14/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPDZGWOTUBLB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene moiety and a cyanoacrylamide group. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization with cyano and carboxylate groups.

Key Steps in Synthesis :

  • Formation of the thiophene core.
  • Introduction of the cyano group via nucleophilic substitution.
  • Coupling with isopropyl and carboxylate functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Research indicates that derivatives incorporating thiophene moieties exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the effects of similar cyano-acrylamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed that these compounds induced apoptosis through DNA fragmentation and damage mechanisms, leading to cell cycle arrest at the G2/M phase .

The biological activity can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to intercalate with DNA results in inhibition of replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, contributing to apoptosis.
  • Gene Expression Modulation : Changes in gene expression profiles have been noted, particularly related to apoptotic pathways.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, a comparison table is presented below:

CompoundActivity TypeCell Line TestedIC50 Value (µM)Mechanism
(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAnticancerMCF-715DNA intercalation
Similar Cyano-acrylamide DerivativeAnticancerPC-320ROS generation
Other Thiophene DerivativeAntimicrobialE. coli10Membrane disruption

In Silico Studies

Computational studies have provided insights into the binding affinity and interaction dynamics of this compound with target proteins involved in cancer pathways. Molecular docking simulations suggest that it binds effectively to sites critical for tumor progression .

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Compound Name Ester Group Acrylamido Substituent Core Structure Antioxidant Activity (DPPH IC₅₀) Reference
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-... (Compound H) Ethyl 4-Hydroxy-3,5-dimethoxyphenyl Tetrahydrobenzo[b]thiophene 12.5 µM (std. ascorbic acid: 10.2 µM)
Ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-... (5g) Ethyl 1H-Indol-3-yl Tetrahydrobenzo[b]thiophene Not reported
(Z)-2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-... (CAS 292057-56-8) Carboxamide 4-Methoxyphenyl Tetrahydrobenzo[b]thiophene Not reported
Target Compound Isopropyl Thiophen-2-yl Tetrahydrobenzo[b]thiophene Predicted: 15–20 µM N/A

Q & A

Q. What statistical approaches are suitable for dose-response studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups while controlling for type I error .

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